molecular formula C11H21N3 B13303111 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13303111
M. Wt: 195.30 g/mol
InChI Key: CJWLBNPIQVSJAO-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,3-dimethylbutan-2-yl group and two methyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbutan-2-yl ethyl carbonate
  • 3,3-Dimethylbutane-2-ol
  • 3,3-Dimethyl-2-butanyl acetate

Uniqueness

3-(3,3-Dimethylbutan-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of the 3,3-dimethylbutan-2-yl group and the two methyl groups on the pyrazole ring

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-(3,3-dimethylbutan-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7-9(8(2)11(3,4)5)13-14(6)10(7)12/h8H,12H2,1-6H3

InChI Key

CJWLBNPIQVSJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(C)C(C)(C)C)C)N

Origin of Product

United States

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